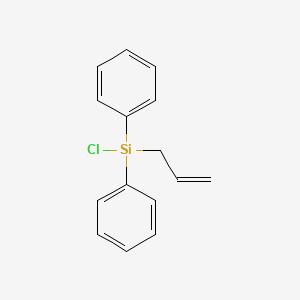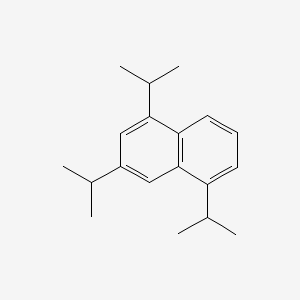
6-Nitro-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-nitro-3-(1H-tetrazol-5-yl)-chromen-4-one is a heterocyclic compound that features a chromenone core substituted with a nitro group and a tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-3-(1H-tetrazol-5-yl)-chromen-4-one typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-keto ester under acidic conditions.
Nitration: The chromenone core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Tetrazole Formation: The final step involves the introduction of the tetrazole ring. This can be achieved by reacting the nitrated chromenone with sodium azide and an appropriate catalyst under reflux conditions.
Industrial Production Methods
Industrial production of 6-nitro-3-(1H-tetrazol-5-yl)-chromen-4-one would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-nitro-3-(1H-tetrazol-5-yl)-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide, copper(I) iodide (CuI) catalyst.
Cyclization: Various cyclization agents depending on the desired product.
Major Products Formed
Reduction: 6-amino-3-(1H-tetrazol-5-yl)-chromen-4-one.
Substitution: Various substituted chromenones depending on the nucleophile used.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Applications De Recherche Scientifique
6-nitro-3-(1H-tetrazol-5-yl)-chromen-4-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 6-nitro-3-(1H-tetrazol-5-yl)-chromen-4-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The nitro group and tetrazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-nitro-3-(1H-tetrazol-5-yl)-benzofuran-1(3H)-one: Similar structure but with a benzofuran core instead of chromenone.
6-nitro-3-(1H-tetrazol-5-yl)-quinolin-4-one: Similar structure but with a quinolinone core.
Uniqueness
6-nitro-3-(1H-tetrazol-5-yl)-chromen-4-one is unique due to its combination of a chromenone core with both a nitro group and a tetrazole ring. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.
Propriétés
Numéro CAS |
50743-62-9 |
|---|---|
Formule moléculaire |
C10H5N5O4 |
Poids moléculaire |
259.18 g/mol |
Nom IUPAC |
6-nitro-3-(2H-tetrazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C10H5N5O4/c16-9-6-3-5(15(17)18)1-2-8(6)19-4-7(9)10-11-13-14-12-10/h1-4H,(H,11,12,13,14) |
Clé InChI |
XDGNQXLLFWQDEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CO2)C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)



![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)

![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)

![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)


